

3-Iodopyridin-4-ol chemical properties

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Compound of Interest

Compound Name: **3-Iodopyridin-4-ol**

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An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of **3-Iodopyridin-4-ol**

Abstract

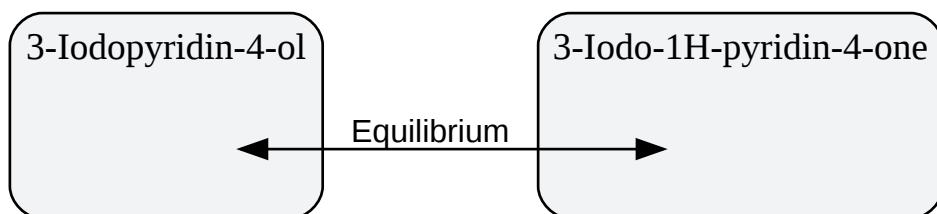
3-Iodopyridin-4-ol is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. Its structure, featuring a pyridinol core with a strategically placed iodine atom, presents a versatile scaffold for the synthesis of complex molecular architectures. The iodine atom serves as a highly effective synthetic handle for a variety of cross-coupling reactions, while the pyridin-4-ol moiety influences the molecule's electronic properties and potential for hydrogen bonding and tautomerism. This guide provides a comprehensive overview of the known and inferred chemical properties of **3-Iodopyridin-4-ol**, detailing its structure, synthesis, reactivity, and potential applications. By synthesizing direct data with established principles from related pyridine chemistry, this document aims to equip researchers, scientists, and drug development professionals with the technical insights necessary to effectively utilize this valuable building block.

Introduction and Molecular Overview

3-Iodopyridin-4-ol (CAS No. 89282-03-1) is a disubstituted pyridine derivative. While direct and extensive experimental data for this specific isomer is limited in publicly accessible literature, its chemical behavior can be reliably inferred from the well-documented chemistry of iodopyridines and hydroxypyridines.^{[1][2]} The core utility of this molecule lies in the dual functionality imparted by its substituents. The iodine atom at the 3-position is an excellent

leaving group in transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3]

A critical feature of the 4-hydroxypyridine scaffold is its existence in a tautomeric equilibrium with its corresponding pyridone form, 4-pyridone. This equilibrium is highly sensitive to the solvent environment; polar solvents tend to favor the 4-pyridone form, whereas non-polar solvents favor the 4-hydroxypyridine tautomer.[4] This phenomenon governs the molecule's reactivity, particularly in reactions involving the hydroxyl group or the ring nitrogen.



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Caption: Tautomeric equilibrium of **3-Iodopyridin-4-ol** and 3-Iodo-1H-pyridin-4-one.

Physicochemical and Spectroscopic Profile

The fundamental properties of **3-Iodopyridin-4-ol** are summarized below. Inferred properties are based on analysis of structurally similar compounds.

Property	Value / Expected Value	Source
CAS Number	89282-03-1	[5]
Molecular Formula	C ₅ H ₄ INO	[5]
Molecular Weight	221.00 g/mol	[5]
Appearance	Expected to be an off-white to light brown solid	Inferred
Melting Point	Not specified; Isomeric 4-Iodo-pyridin-3-ol melts at 196-200°C	Inferred
pKa	Expected to be around 11-12 for the hydroxyl proton	[6]
Solubility	Expected to have limited solubility in water, soluble in polar organic solvents	[1]

Spectroscopic Analysis (Predicted)

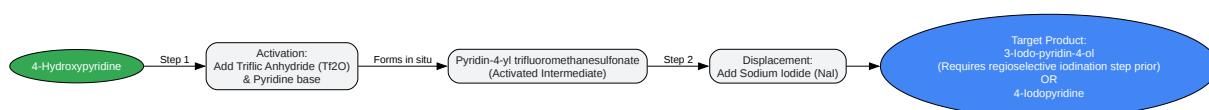
- ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region. The proton at C2 would likely be the most downfield, influenced by the adjacent nitrogen. The protons at C5 and C6 would also exhibit characteristic shifts and coupling constants.
- ¹³C NMR: The carbon spectrum would display five signals. The carbon bearing the iodine (C3) would be significantly shielded, appearing at a characteristic upfield shift. The carbon bearing the hydroxyl group (C4) would be deshielded, appearing far downfield.
- IR Spectroscopy: Key vibrational bands would include a broad O-H stretch around 3000-3400 cm⁻¹ for the hydroxypyridine tautomer and a C=O stretch around 1650 cm⁻¹ for the pyridone tautomer. C-I stretching vibrations would appear in the fingerprint region (<600 cm⁻¹).
- Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 221. A characteristic isotopic pattern for iodine would be present.

Synthesis and Manufacturing Pathways

While a specific, documented synthesis for **3-Iodopyridin-4-ol** is not readily available, established methodologies for the iodination of hydroxypyridines provide a reliable blueprint. The most direct and efficient approach involves the one-pot conversion of a hydroxypyridine to its iodo-derivative.[2][7]

Proposed Synthesis: One-Pot Iodination of 4-Hydroxypyridine

This state-of-the-art method avoids harsh conditions and provides high yields for 2- and 4-iodopyridines. The mechanism involves the in-situ activation of the hydroxyl group as a sulfonate ester (e.g., triflate), which is a superior leaving group, followed by nucleophilic displacement with an iodide salt.[2][8]



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Caption: General workflow for one-pot iodination of a hydroxypyridine.

Note: To synthesize the specific 3-iodo isomer, one would need to start with 4-hydroxypyridine and achieve regioselective iodination at the 3-position, which can be challenging. An alternative is to start with a pre-functionalized pyridine, such as 3-amino-4-hydroxypyridine, and convert the amino group to iodine via a Sandmeyer reaction.

Experimental Protocol: General One-Pot Iodination

- Activation: To a solution of the starting hydroxypyridine in a suitable aprotic solvent (e.g., dichloromethane), add a base (e.g., pyridine or triethylamine). Cool the mixture in an ice bath.

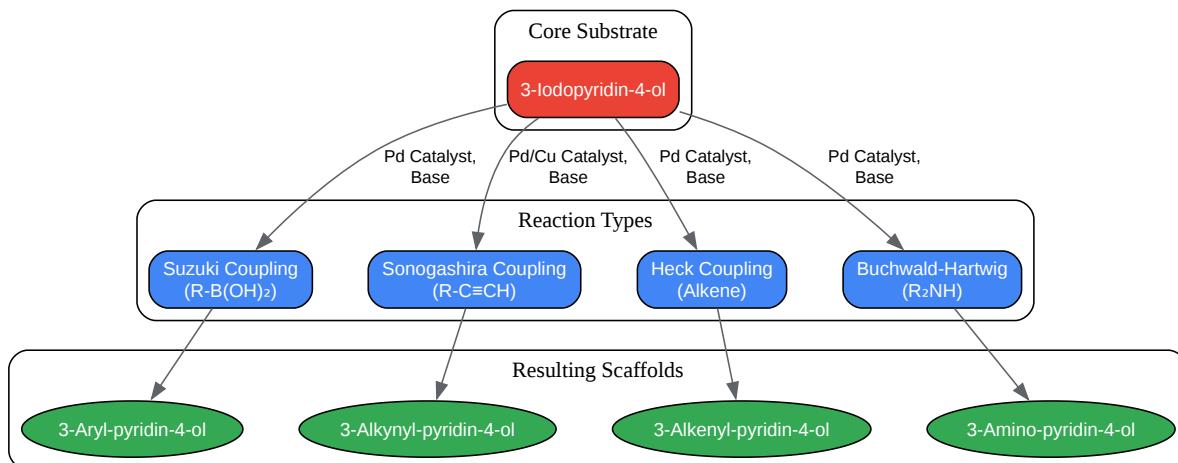
- Slowly add a sulfonic anhydride, such as trifluoromethanesulfonic anhydride (Tf_2O), to form the highly reactive sulfonate ester intermediate.[8]
- Displacement: Add a source of iodide, such as sodium iodide (NaI) or tetrabutylammonium iodide (TBAI), to the reaction mixture.
- Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.
- Workup: Quench the reaction with water and extract the product with an organic solvent. The organic layers are combined, dried over anhydrous sulfate, and concentrated under reduced pressure.
- Purification: The crude product can be purified by column chromatography or recrystallization to yield the pure iodopyridine.[2]

Chemical Reactivity and Synthetic Applications

The reactivity of **3-Iodopyridin-4-ol** is dominated by the C-I bond, which serves as a versatile linchpin for constructing more complex molecules, primarily through palladium-catalyzed cross-coupling reactions.[3][9]

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is the most reactive of the carbon-halogen bonds in common cross-coupling reactions, allowing for transformations under relatively mild conditions. This makes **3-iodopyridin-4-ol** an excellent substrate for reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern synthetic chemistry, enabling the efficient formation of C-C, C-O, and C-N bonds.[10][11]



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Caption: Key cross-coupling reactions utilizing **3-Iodopyridin-4-ol**.

These reactions empower chemists to rapidly diversify the 3-position of the pyridinol core, generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. For example, coupling with various arylboronic acids (Suzuki reaction) can introduce diverse aromatic systems crucial for receptor binding.^[3]

Applications in Research and Drug Development

Halogenated pyridines are indispensable building blocks in the pharmaceutical and agrochemical industries.^{[1][12]} The **3-iodopyridin-4-ol** scaffold is a precursor to a wide range of potentially bioactive molecules.

- Medicinal Chemistry: The pyridine ring is a common motif in FDA-approved drugs. The ability to functionalize the 3-position of the pyridinol core makes this compound a valuable starting material for synthesizing novel therapeutic agents. For instance, related structures like 3-

fluoro-4-iodopyridine are key intermediates in the synthesis of β -carbolines, which have applications in anti-cancer and neuroprotective treatments.[13]

- **Kinase Inhibitors:** Many small-molecule kinase inhibitors feature a heterocyclic core that forms key hydrogen bonds within the ATP-binding pocket of the target kinase. The pyridin-4-ol/one moiety is an excellent hydrogen bond donor and acceptor, making it a desirable scaffold for this class of drugs.
- **Materials Science:** Pyridine derivatives are used in the synthesis of organic light-emitting diodes (OLEDs), polymers, and ligands for catalysis. The reactivity of **3-iodopyridin-4-ol** allows for its incorporation into larger conjugated systems with tailored electronic and photophysical properties.[12]

Safety, Handling, and Storage

While specific toxicology data for **3-Iodopyridin-4-ol** is not available, data from related iodinated pyridines should be used to guide handling procedures.

- **Hazard Classification (Inferred):** Likely to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[14][15]
- **Personal Protective Equipment (PPE):** Use of standard laboratory PPE is required, including safety goggles, a lab coat, and chemical-resistant gloves. Work should be conducted in a well-ventilated fume hood.
- **Storage:** Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Conclusion

3-Iodopyridin-4-ol represents a potent and versatile chemical building block with significant, albeit largely unrealized, potential. Its value is derived from the strategic placement of a highly reactive iodine atom on an electronically tunable pyridinol scaffold. This guide has synthesized the available data and established chemical principles to provide a robust technical overview of its properties, synthesis, and reactivity. For researchers in drug discovery and materials science, **3-iodopyridin-4-ol** offers a gateway to novel molecular architectures and is a key intermediate for accessing complex, functionalized pyridine derivatives.

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